

Characterization of Benzyl-PEG5-Ots Conjugates: A Guide to Analytical Methods

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Compound of Interest

Compound Name: **Benzyl-PEG5-Ots**

Cat. No.: **B15620943**

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Introduction

Benzyl-PEG5-Ots is a heterobifunctional linker commonly employed in the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). The precise chemical structure and purity of this linker are critical for the successful synthesis and efficacy of the final drug conjugate. This application note provides detailed protocols for the analytical characterization of **Benzyl-PEG5-Ots** using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for confirming the identity, purity, and stability of the conjugate, ensuring the reliability and reproducibility of research and drug development activities.

Summary of Analytical Data

The following table summarizes the expected quantitative data for **Benzyl-PEG5-Ots** based on its chemical structure and data from analogous compounds.

Parameter	Method	Expected Value
Molecular Weight	LC-MS	482.59 g/mol
Purity	HPLC (UV)	≥95%
¹ H NMR Chemical Shifts	¹ H NMR	See Table 2 for detailed assignments
Retention Time	RP-HPLC	Method-dependent, typically 10-15 minutes
Mass-to-Charge Ratio (m/z)	ESI-MS	[M+Na] ⁺ : 505.2, [M+K] ⁺ : 521.2, [M+NH ₄] ⁺ : 500.2

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the **Benzyl-PEG5-Ots** conjugate. The use of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is recommended for PEG derivatives as it provides a distinct triplet for the hydroxyl protons, aiding in the assessment of tosylation efficiency.

Protocol for ¹H NMR Analysis:

- Sample Preparation: Accurately weigh 5-10 mg of the **Benzyl-PEG5-Ots** sample and dissolve it in approximately 0.7 mL of DMSO-d₆.
- Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 5 seconds to ensure full relaxation of all protons.
 - Spectral Width: 0-10 ppm.

- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Perform phase and baseline corrections.
 - Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.
 - Integrate all peaks to determine the relative proton ratios.

Expected ¹H NMR Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.78	d	2H	Aromatic protons of the tosyl group (ortho to SO ₂)
7.48	d	2H	Aromatic protons of the tosyl group (meta to SO ₂)
7.28-7.38	m	5H	Aromatic protons of the benzyl group
4.50	s	2H	-CH ₂ - of the benzyl group
4.10	t	2H	-CH ₂ -O-Ts
3.50-3.65	m	16H	PEG backbone (-O-CH ₂ -CH ₂ -O-)
2.42	s	3H	Methyl protons of the tosyl group

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a robust method for assessing the purity of **Benzyl-PEG5-Ots**. The benzyl and tosyl moieties act as chromophores, allowing for sensitive

detection.

Protocol for RP-HPLC Analysis:

- Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in water.
 - B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Chromatographic Conditions:
 - Gradient: 30-90% B over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 μ L.
- Sample Preparation: Prepare a 1 mg/mL solution of **Benzyl-PEG5-Ots** in a 1:1 mixture of acetonitrile and water.
- Data Analysis: Integrate the peak areas to determine the purity of the compound. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

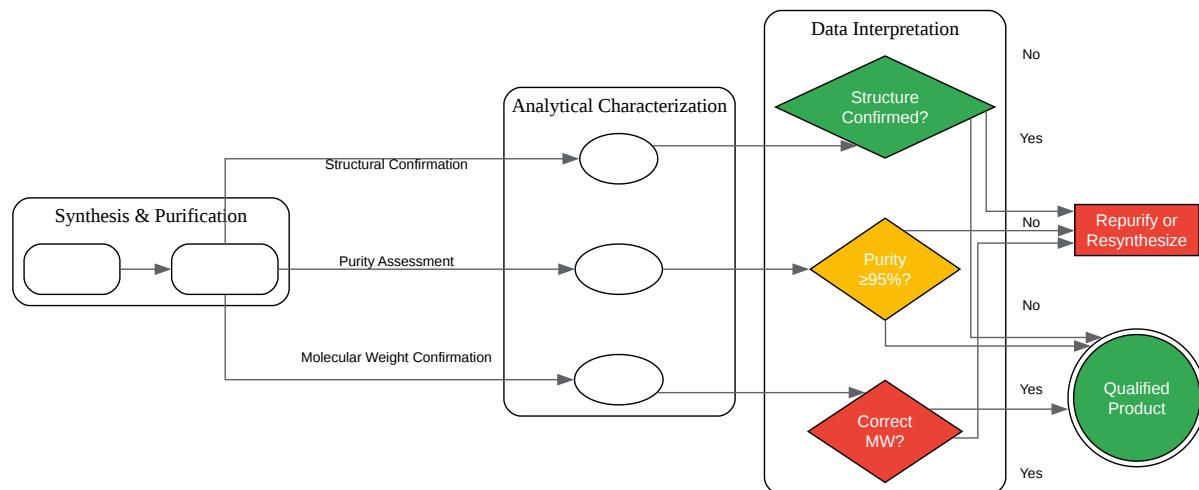
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed to confirm the molecular weight of the **Benzyl-PEG5-Ots** conjugate and to identify any potential impurities. Electrospray ionization (ESI) is the preferred method for this type of molecule.

Protocol for LC-MS Analysis:

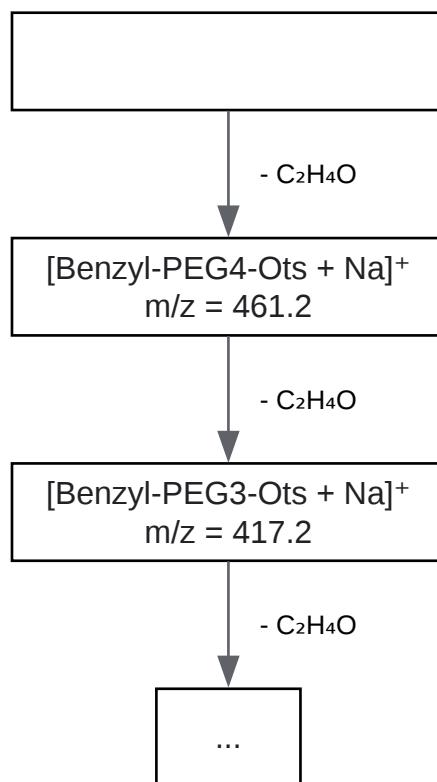
- Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
- LC Conditions: Use the same HPLC method as described in the HPLC section.
- MS Conditions:
 - Ionization Mode: Positive ESI.
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
 - Mass Range: 100-1000 m/z.
- Data Analysis:
 - Extract the total ion chromatogram (TIC) and the extracted ion chromatograms (XICs) for the expected adducts of **Benzyl-PEG5-Ots** (e.g., $[M+Na]^+$, $[M+K]^+$, $[M+NH_4]^+$).
 - Analyze the mass spectrum of the main peak to confirm the molecular weight.
 - Investigate the mass spectra of minor peaks to identify potential impurities. The fragmentation of the PEG chain often proceeds via the neutral loss of ethylene glycol units (44.03 Da).

Visualizations



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Caption: Workflow for the synthesis and analytical characterization of **Benzyl-PEG5-Ots**.



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Caption: Proposed ESI-MS fragmentation pathway for **Benzyl-PEG5-Ots**.

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